molecular formula C17H17F3N2O4 B2885629 1-(2-Oxo-2-(2-(4-(trifluoromethyl)phenyl)morpholino)ethyl)pyrrolidine-2,5-dione CAS No. 1351589-20-2

1-(2-Oxo-2-(2-(4-(trifluoromethyl)phenyl)morpholino)ethyl)pyrrolidine-2,5-dione

Cat. No. B2885629
CAS RN: 1351589-20-2
M. Wt: 370.328
InChI Key: KHYZUHZIALKLTC-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl groups and a nitrogen . It also has a trifluoromethylphenyl group, which is a phenyl ring with a trifluoromethyl (-CF3) substituent . The presence of these groups could potentially confer unique chemical and physical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the pyrrolidine-2,5-dione ring and the trifluoromethylphenyl group. The pyrrolidine ring is a type of heterocycle and is known for its non-planarity, which can increase the three-dimensional coverage of the molecule . The trifluoromethyl group is highly electronegative, which could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The carbonyl groups in the pyrrolidine-2,5-dione ring could potentially undergo reactions such as nucleophilic addition or condensation . The trifluoromethylphenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds . The pyrrolidine-2,5-dione ring could potentially contribute to the compound’s solubility and stability .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its presence in drugs is often associated with improved bioavailability and metabolic stability. The trifluoromethyl group can enhance the binding affinity of the molecule to its target, potentially leading to more potent and selective drug candidates .

Medicinal Chemistry

In medicinal chemistry, the trifluoromethylphenyl group is known for its ability to modulate the electronic properties of molecules, which can affect their interaction with biological targets. This compound could be used to synthesize new derivatives with potential therapeutic applications, such as antiviral, antibacterial, or anticancer agents .

Chemical Biology

This compound could serve as a tool in chemical biology to study protein-ligand interactions. The morpholino group can act as a mimic of the peptide backbone, allowing researchers to investigate the role of specific amino acid residues in protein function .

Organic Synthesis

The compound’s structure suggests it could be useful in organic synthesis as a building block for creating new chemical entities. Its reactive sites, such as the keto and dione groups, could undergo various chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds .

Material Science

The unique electronic properties conferred by the trifluoromethylphenyl group could make this compound a candidate for developing new materials with specific optical or electronic characteristics. It could be used in the design of organic semiconductors or photovoltaic materials .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to quantify or identify similar structures in complex mixtures. Its distinct chemical signature would make it a valuable reference compound .

Biochemistry

The compound could be used to study enzyme-substrate interactions, particularly in enzymes that process cyclic or aromatic substrates. Its structural features might allow it to act as an inhibitor or substrate analogue for certain enzymes .

Agricultural Chemistry

In the field of agricultural chemistry, the compound could be explored for its potential use as a precursor for the synthesis of agrochemicals. The trifluoromethylphenyl group is often found in pesticides and herbicides, where it can contribute to the compound’s overall effectiveness .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures .

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, or hydrophobic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could alter the metabolism of certain substrates. If it targets signaling proteins, it could affect cellular communication .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. These properties are influenced by the compound’s chemical structure and can be optimized to improve its efficacy .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to the accumulation or depletion of certain metabolites. If it activates a signaling pathway, it could lead to changes in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s interaction with its targets, alter its stability, or affect its pharmacokinetic properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-[2-oxo-2-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4/c18-17(19,20)12-3-1-11(2-4-12)13-9-21(7-8-26-13)16(25)10-22-14(23)5-6-15(22)24/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYZUHZIALKLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxo-2-(2-(4-(trifluoromethyl)phenyl)morpholino)ethyl)pyrrolidine-2,5-dione

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